Y-27632 (Dihydrochloride Hydrate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

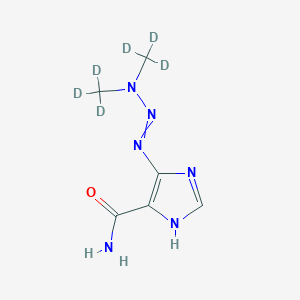

Y-27632 (Dihydrochloride Hydrate) is a selective inhibitor of Rho-associated protein kinases (ROCKs), which are involved in various cellular processes such as cell migration, proliferation, and contraction. Y-27632 has been widely used in scientific research to investigate the role of ROCKs in various physiological and pathological conditions.

Applications De Recherche Scientifique

Inhibition of Rho-Associated Kinases

Y-27632 is widely used as a specific inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases . It inhibits the kinase activity of both ROCK-I and ROCK-II in vitro . This inhibition is reversed by ATP in a competitive manner, suggesting that these compounds inhibit the kinases by binding to the catalytic site .

Cell Cycle Progression

Y-27632 promotes the proliferation and cell cycle progression of cultured astrocyte from the spinal cord . It has been found to abolish stress fibers in Swiss 3T3 cells at 10 microM, but the G (1)-S phase transition of the cell cycle and cytokinesis were little affected at this concentration .

Hepatic Fibrosis Treatment

Y-27632 has been shown to prevent dimethylnitrosamine-induced hepatic fibrosis in rats . This suggests potential therapeutic applications in the treatment of liver diseases.

Apoptosis and Actin Cortical Mat Disruption

The compound increases apoptosis and disrupts the actin cortical mat in embryonic avian corneal epithelium . This could have implications in developmental biology and tissue engineering.

Heart Myofibrillogenesis

Y-27632 affects initial heart myofibrillogenesis in cultured chick blastoderm . This suggests potential applications in cardiac tissue engineering and regenerative medicine.

Stem Cell Research

Y-27632 has been used for various applications in stem cell research including cryopreservation, sorting, reprogramming, transplantation, and differentiation . It has been used as a medium supplement in pancreatic ductal adenocarcinoma organoid culture and in the inhibition of Rho-associated protein kinase (ROCK) in human embryonic stem cells and human induced pluripotent stem cells (iPSCs) .

Corneal Endothelial Cells Propagation

Y-27632 has been used in the development of graft alternatives suitable for endothelial keratoplasty using cultivated primary human corneal endothelial cells (CECs) . It significantly improved the attachment and proliferation of primary CECs .

Mécanisme D'action

Target of Action

Y-27632 (Dihydrochloride Hydrate) is a highly potent and selective inhibitor of Rho-associated, coiled-coil containing protein kinase (ROCK) . It inhibits both ROCK1 and ROCK2 . These kinases are involved in various cellular functions, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and cell migration .

Mode of Action

Y-27632 acts by binding to the catalytic site of ROCK, thereby preventing the binding of the Ras-related GTPase Rho A . This inhibition disrupts the downstream signaling of Rho A, which is involved in actin cytoskeleton reorganization, cell adhesion, and cell migration . It competes with ATP for binding to the catalytic site of ROCK .

Biochemical Pathways

The primary biochemical pathway affected by Y-27632 is the Rho/ROCK pathway . By inhibiting ROCK, Y-27632 prevents the downstream signaling of Rho A, which plays a crucial role in actin cytoskeleton reorganization, cell adhesion, and cell migration . It also inhibits downstream endothelin and TGF-β-related signaling .

Propriétés

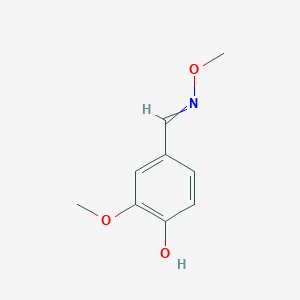

IUPAC Name |

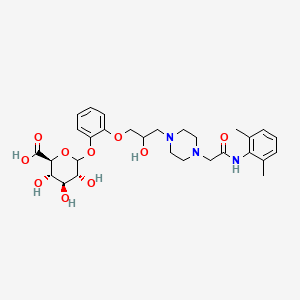

4-(1-aminoethyl)-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O.2ClH.H2O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;;;/h6-12H,2-5,15H2,1H3,(H,16,17,18);2*1H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQHLDXMMWHXIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Y-27632 (Dihydrochloride Hydrate) | |

CAS RN |

331752-47-7 |

Source

|

| Record name | (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-Pyridyl)cyclohexanecarboxamide dihydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)

![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)

![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)